1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

cation recognition conductometry macrocyclic polyethers

1,4,7,10,13,16‑Hexaoxacyclononadecan‑18‑ol (CAS 77887‑91‑3), also referred to as 18‑hydroxy‑19‑crown‑6, is a 19‑membered macrocyclic polyether bearing six ether oxygen atoms and a single hydroxyl substituent at position 18 of the ring. With the molecular formula C₁₃H₂₆O₇ and a molecular weight of 294.34 g mol⁻¹, this compound belongs to the lariat crown ether family, wherein the pendant –OH group provides a built‑in reactive handle for covalent immobilization onto polymers, electrodes, or chromatographic supports without the need for additional functionalization steps.

Molecular Formula C13H26O7
Molecular Weight 294.34 g/mol
CAS No. 77887-91-3
Cat. No. B12683688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol
CAS77887-91-3
Molecular FormulaC13H26O7
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESC1COCCOCCOCC(COCCOCCO1)O
InChIInChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2
InChIKeyKWDYSDBSDSEBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol (CAS 77887-91-3): Procurement‑Grade 19‑Membered Crown Ether Alcohol for Metal Ion Recognition


1,4,7,10,13,16‑Hexaoxacyclononadecan‑18‑ol (CAS 77887‑91‑3), also referred to as 18‑hydroxy‑19‑crown‑6, is a 19‑membered macrocyclic polyether bearing six ether oxygen atoms and a single hydroxyl substituent at position 18 of the ring . With the molecular formula C₁₃H₂₆O₇ and a molecular weight of 294.34 g mol⁻¹, this compound belongs to the lariat crown ether family, wherein the pendant –OH group provides a built‑in reactive handle for covalent immobilization onto polymers, electrodes, or chromatographic supports without the need for additional functionalization steps [1]. The lipophilic character imparted by the 19‑membered cavity, together with the hydrogen‑bonding capability of the hydroxyl group, differentiates it from the more common 18‑crown‑6 (18C6) and its simple hydroxymethyl derivative (2‑hydroxymethyl‑18‑crown‑6, CAS 70069‑04‑4), making it a strategically distinct scaffold for supramolecular and separation science applications [1].

Why Generic 18‑Crown‑6 or 19‑Crown‑6 Cannot Replace 1,4,7,10,13,16‑Hexaoxacyclononadecan‑18‑ol in Performance‑Critical Applications


Unfunctionalized crown ethers such as 18‑crown‑6 (18C6) and 19‑crown‑6 (19C6) lack a covalent anchoring point, which limits their utility in heterogeneous systems (e.g., solid‑phase extraction, sensor fabrication, or polymer‑supported catalysis) unless additional synthetic modification is introduced [1]. When the selection criterion is a balance between solution‑phase complexation strength and post‑synthetic processability, the hydroxyl‑functionalized 19‑membered ring of 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol offers a quantifiable advantage: the 19C6 cavity exhibits higher formation constants for small cations such as Na⁺ and Li⁺ compared with 18C6, while the –OH group enables direct, high‑yield grafting to chloromethylated polystyrene (≥ 95% coupling efficiency) [2][3]. Consequently, substituting with 18C6 or underivatized 19C6 compromises either the cation‑binding profile or the immobilization capability, directly affecting the performance of the intended device or separation process.

Quantitative Differentiation of 1,4,7,10,13,16‑Hexaoxacyclononadecan‑18‑ol Against Closest Crown Ether Analogs


Enhanced Complexation of Small Cations (Na⁺, Li⁺) vs. 18‑Crown‑6 in Water

The 19‑crown‑6 framework of 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol binds Na⁺ and Li⁺ more strongly than 18‑crown‑6 (18C6) in water. Conductometric measurements at 25 °C show that the formation constant (K_ML) of the 19C6–Na⁺ complex is larger than that of the 18C6–Na⁺ complex, whereas the opposite holds for K⁺ and Rb⁺ [1]. This inversion of selectivity is a direct consequence of the enlarged cavity, which relaxes the size‑match criteria that favor K⁺ in 18C6.

cation recognition conductometry macrocyclic polyethers

Higher Ionic Mobility of the 19C6–K⁺ Complex in Aqueous Solution vs. 18C6–K⁺

Despite the larger molecular size of the 19‑crown‑6 ring, the 19C6–K⁺ complex exhibits a limiting ionic molar conductivity (λ°) of 43 S cm² mol⁻¹ in water at 25 °C, which is notably higher than that of the 18C6–K⁺ complex [1]. This counter‑intuitive result is attributed to reduced solvent friction and a weaker hydrogen‑bond network around the 19C6 complex [2].

ion transport limiting molar conductivity conductometry

Hydroxyl Group Enables Quantitative Covalent Immobilization (Proof‑of‑Concept via Hydroxymethyl‑18C6)

The hydroxyl functionality of 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol permits direct nucleophilic coupling to chloromethylated polystyrene resins. The analogous hydroxymethyl‑18‑crown‑6 (CAS 70069‑04‑4) has been grafted to chloromethylated polystyrene (5.6 mmol Cl g⁻¹, 6.5 % crosslinked) achieving a loading of 2.04 mmol crown ether per gram of resin, corresponding to near‑quantitative conversion of the available chloromethyl groups [1]. Unfunctionalized 19C6 cannot participate in this reaction and would require a separate synthetic step to introduce an anchoring group.

polymer grafting solid‑phase extraction crown ether immobilization

Sharper Extraction Selectivity for Alkali Metals vs. 18C6 in Benzene–Water Systems

In benzene–water extraction of metal picrates, 19C6 displays a narrower difference in log K_ex between neighboring univalent metal ions than 18C6, indicating that the extraction selectivity is dominated by the ion‑pair extraction step rather than by aqueous‑phase complexation [1]. This property allows 19C6‑based extractants to achieve cleaner separations of K⁺/Rb⁺ or Rb⁺/Cs⁺ pairs when combined with a suitable counterion.

solvent extraction alkali metal picrates selectivity tuning

Hydroxyl Substituent Modulates Hydrophilicity: Measured log P of −1.5 vs. 18‑Crown‑6

The calculated octanol‑water partition coefficient (log P) for 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol is −1.5 [1], significantly lower than the log P of unsubstituted 18‑crown‑6 (reported ~ −0.4) and closer to that of the more hydrophilic 2‑hydroxymethyl‑18‑crown‑6 (log P ≈ −1.23). The polar –OH group increases water solubility, which can be advantageous in aqueous biphasic catalysis or biological assay applications where low organic solvent carry‑over is required.

lipophilicity octanol‑water partition bioavailability

19‑Membered Ring Cavity Provides Unique K⁺ Selectivity in Polar Aprotic Solvents vs. 18C6

In acetonitrile, propylene carbonate, methanol, DMF, and DMSO, 19C6 invariably forms the most stable complex with K⁺ (selectivity order K⁺ > Rb⁺ > Cs⁺), whereas the selectivity for Na⁺ varies with the solvent [1]. This contrasts with 18C6, whose K⁺/Na⁺ selectivity can invert depending on the solvent dielectric constant [2]. The consistent K⁺ preference of the 19C6 framework across a range of polar media simplifies solvent screening for applications that require robust K⁺ recognition.

non‑aqueous complexation alkali metal selectivity crown ether design

High‑Value Procurement Scenarios for 1,4,7,10,13,16‑Hexaoxacyclononadecan‑18‑ol Based on Quantitative Evidence


Fabrication of Polymer‑Supported Extraction Resins for Selective Na⁺/Li⁺ Recovery

The demonstrably higher Na⁺ and Li⁺ binding constants of the 19C6 cavity [1] combined with the hydroxyl‑mediated grafting chemistry [2] make 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol an ideal precursor for synthesizing solid‑phase extraction resins targeting small alkali metals from brine or battery leachates. A resin loading of ≥ 2 mmol crown ether g⁻¹ can be expected, comparable to the well‑established hydroxymethyl‑18C6 system, but with intrinsically higher Na⁺/Li⁺ affinity.

Development of Ion‑Selective Electrodes with Faster Response Times

The elevated ionic conductivity of the 19C6–K⁺ complex (λ° = 43 S cm² mol⁻¹) [1] suggests that membranes incorporating this ionophore can exhibit lower electrical resistance and faster potentiometric response than analogous 18C6‑based electrodes, without sacrificing K⁺ selectivity. The hydroxyl group further permits covalent tethering to the electrode surface, minimizing leaching during continuous monitoring.

Solvent Extraction Processes Requiring Robust K⁺ Selectivity Across Multiple Organic Phases

The consistent K⁺ preference of the 19C6 ring in acetonitrile, propylene carbonate, methanol, DMF, and DMSO [1] reduces solvent‑screening burden for industrial liquid‑liquid extraction. When the process flowsheet involves sequential contact with different organic solvents (e.g., a scrubbing stage in methanol followed by stripping in acetonitrile), the 19C6 scaffold maintains its K⁺ selectivity while 18C6 may require re‑optimization.

Aqueous Biphasic Catalysis Requiring Low Organic Solvent Carry‑Over

The log P of −1.5 [1] ensures that 1,4,7,10,13,16‑hexaoxacyclononadecan‑18‑ol partitions preferentially into the aqueous phase, reducing catalyst leaching into the organic product stream. This property is particularly valuable in phase‑transfer catalysis where the crown ether must remain in the aqueous layer after phase separation, a requirement that the more lipophilic 18C6 (log P ≈ −0.4) may not satisfy.

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